Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a formyl group, and a P-tolyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Attachment of the P-tolyl Group: The P-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of P-tolyl with the pyrazole compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Ethyl 4-carboxy-1-(P-tolyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The P-tolyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a P-tolyl group.
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a 4-methoxyphenyl group instead of a P-tolyl group.
Uniqueness: Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the P-tolyl group, which can influence its chemical reactivity and binding properties. The P-tolyl group provides additional hydrophobic interactions and may enhance the compound’s stability and solubility in organic solvents.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3 |
InChI Key |
GSXXFHWFEXJXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.